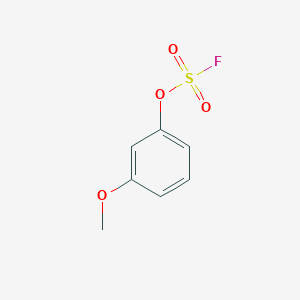

Sulfuryl fluoride, 3-methoxyphenyl ester

Description

Sulfuryl fluoride, 3-methoxyphenyl ester (C₇H₇FO₃S) is a fluorosulfonate ester derivative of sulfuryl fluoride (SO₂F₂). Sulfuryl fluoride is a key reagent in sulfur fluoride exchange (SuFEx) click chemistry, enabling the synthesis of activated intermediates like fluorosulfonate esters through reactions with hydroxy groups . The 3-methoxyphenyl substituent likely enhances its stability and modulates reactivity compared to simpler alkyl esters, making it relevant in pharmaceutical or agrochemical intermediates .

Properties

Molecular Formula |

C7H7FO4S |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

1-fluorosulfonyloxy-3-methoxybenzene |

InChI |

InChI=1S/C7H7FO4S/c1-11-6-3-2-4-7(5-6)12-13(8,9)10/h2-5H,1H3 |

InChI Key |

KXMJRANERYLTOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of sulfuryl fluoride, 3-methoxyphenyl ester, typically involves the reaction of sulfuryl fluoride (SO2F2) with 3-methoxyphenol under specific conditions. One common method is the dehydrative coupling of carboxylic acids with alcohols mediated by sulfuryl fluoride at room temperature . This method is efficient, offering high yields and broad substrate scope. Industrial production methods often utilize sulfuryl fluoride gas as a reagent due to its availability and reactivity .

Chemical Reactions Analysis

Sulfuryl fluoride, 3-methoxyphenyl ester, undergoes various chemical reactions, primarily involving nucleophilic substitution. The compound is known to participate in sulfur (VI) fluoride exchange (SuFEx) click chemistry, where it reacts with nucleophiles to form stable sulfur (VI) linkages . Common reagents used in these reactions include sulfamoyl fluorides and sulfonyl fluorides . Major products formed from these reactions are typically sulfonyl derivatives, such as sulfamides, sulfonamides, and sulfamates .

Scientific Research Applications

Sulfuryl fluoride, 3-methoxyphenyl ester, has extensive applications in scientific research. In chemistry, it is used as a building block in SuFEx click chemistry to create complex molecular architectures . In biology, it is employed in bioconjugation for the modification of biomolecules . In medicine, sulfonyl fluorides are explored for drug discovery and development due to their unique reactivity and stability . Industrially, this compound is used in the synthesis of functionalized materials and polymers .

Mechanism of Action

The mechanism of action of sulfuryl fluoride, 3-methoxyphenyl ester, involves its role as an electrophile in chemical reactions. The compound reacts with nucleophiles, forming stable sulfur (VI) linkages through the SuFEx click chemistry process . The molecular targets and pathways involved include the formation of sulfonyl derivatives, which are crucial in various chemical and biological processes .

Comparison with Similar Compounds

Methyl Fluorosulfonate (Sulfuryl Fluoride, Methyl Ester)

- Molecular Formula : CH₃FO₃S

- Molecular Weight : 114.09 g/mol

- Key Properties: Acts as a methylating agent in organic synthesis. Lower molecular weight and simpler structure compared to the 3-methoxyphenyl variant. Listed under multiple synonyms (e.g., Magic Methyl), indicating broad industrial recognition .

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Formula : CClF₃O₂S

- Molecular Weight : 168.52 g/mol

- Key Properties :

- Boiling point: 29–32°C; Density: 1.583 g/mL.

- Reacts as a sulfonating agent, differing from fluorosulfonate esters in leaving group (Cl⁻ vs. fluoride/sulfate).

- Applications : Widely used in pharmaceuticals for introducing triflyl groups, whereas sulfuryl fluoride esters may favor SuFEx-mediated coupling .

Ethametsulfuron Methyl Ester and Related Agrochemical Esters

- Examples : Ethametsulfuron methyl ester (C₁₅H₁₈N₄O₆S), Metsulfuron methyl ester.

- Key Properties :

- Contain sulfonylurea backbones with methyl ester groups.

- Function as herbicides by inhibiting acetolactate synthase.

- Contrast : The 3-methoxyphenyl ester’s aryl group may reduce soil mobility compared to alkyl esters, altering environmental persistence .

Functional and Reactivity Comparisons

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.